Home > Products > Screening Compounds P100454 > Showdomycin diphosphate
Showdomycin diphosphate - 79084-77-8

Showdomycin diphosphate

Catalog Number: EVT-1547574
CAS Number: 79084-77-8
Molecular Formula: C9H13NO12P2
Molecular Weight: 389.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Showdomycin diphosphate is a C-nucleoside antibiotic characterized by its unique electrophilic maleimide base. It is primarily derived from the bacterium Streptomyces showdoensis and exhibits significant antibacterial properties, particularly against various strains of bacteria. The compound has garnered attention for its potential applications in medicine and biochemistry due to its ability to inhibit bacterial RNA polymerase, thereby disrupting essential processes in bacterial cells.

Source

Showdomycin was first isolated from the culture of Streptomyces showdoensis ATCC 15227. This actinobacterium is known for producing a variety of bioactive compounds, including antibiotics. The biosynthetic pathway of showdomycin involves several key enzymes encoded by a specific gene cluster that facilitates its synthesis from simple precursors like L-glutamine and ribose 5-phosphate .

Classification

Showdomycin is classified as a nucleoside antibiotic. More specifically, it falls under the category of C-nucleosides, which are nucleoside analogs where the ribose sugar is replaced with a carbon-based structure. This modification contributes to its unique mechanism of action and biological activity .

Synthesis Analysis

Methods

The synthesis of showdomycin involves a complex biosynthetic pathway that includes several enzymatic steps. Key enzymes in this pathway include nonribosomal peptide synthetases and other tailoring enzymes that modify the precursor molecules into the final product.

  1. Biosynthetic Pathway: The initial step involves the cyclization of L-glutamine to form a 2-amino-1-pyrroline-5-carboxylate intermediate, which is then loaded onto a peptidyl carrier protein.
  2. Modification Steps: Subsequent reactions include oxidation, hydrolysis, and dephosphorylation, leading to the formation of showdomycin diphosphate .

Technical Details

The process utilizes various biochemical techniques such as liquid chromatography-mass spectrometry (LC-MS) to monitor the formation of intermediates and final products, ensuring that each step proceeds correctly and efficiently .

Molecular Structure Analysis

Structure

Showdomycin diphosphate features a complex molecular structure characterized by:

  • A maleimide base
  • A ribose-like sugar moiety
  • Two phosphate groups attached to the sugar component

The molecular formula is C₉H₁₁N₂O₅P₂, indicating the presence of two phosphate groups which are crucial for its biological activity.

Data

The structural details can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the compound.

Chemical Reactions Analysis

Reactions

Showdomycin undergoes several chemical reactions that are critical for its function as an antibiotic:

  1. Inhibition of RNA Polymerase: The compound binds to bacterial RNA polymerase, preventing it from synthesizing RNA from DNA templates.
  2. Reactivity with Cellular Components: The electrophilic nature of the maleimide ring allows it to react with nucleophiles in bacterial cells, leading to cellular damage and death .

Technical Details

The kinetics of these reactions can be studied using enzyme assays that measure the rate at which RNA synthesis is inhibited in the presence of showdomycin.

Mechanism of Action

Process

The mechanism of action of showdomycin involves:

  1. Binding to RNA Polymerase: Showdomycin specifically targets bacterial RNA polymerase by binding to its active site.
  2. Disruption of Transcription: This binding inhibits the transcription process, effectively halting protein synthesis and leading to cell death.

Data

Studies have shown that showdomycin exhibits potent antibacterial activity at low concentrations, making it an effective agent against resistant bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Showdomycin diphosphate typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and various organic solvents, facilitating its use in biochemical assays.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.
  • pH Sensitivity: Its activity can be affected by pH changes in the environment.

Relevant analyses include determining melting points, solubility profiles, and stability tests under different conditions .

Applications

Showdomycin has several scientific uses:

  • Antibacterial Research: It serves as a model compound for studying bacterial resistance mechanisms and developing new antibiotics.
  • Biochemical Tools: Due to its ability to inhibit RNA polymerase, it can be used in research settings to elucidate transcriptional processes in bacteria.
  • Potential Therapeutic Agent: There is ongoing research into its efficacy against multidrug-resistant bacterial infections, highlighting its potential role in clinical applications .
Biosynthesis of Showdomycin Diphosphate

Genetic Basis of C-Nucleoside Antibiotic Production

Identification of the sdmA Gene Cluster in Streptomyces showdoensis

The showdomycin biosynthetic gene cluster (BGC) spans a 12.2-kb chromosomal region in Streptomyces showdoensis ATCC 15227 and contains 16 essential genes responsible for showdomycin production [2] [3]. This cluster was identified through homology screening using AlnA (C-glycosynthase) and AlnB (phosphatase) from the alnumycin pathway as query sequences. The core enzymatic machinery includes:

Table 1: Key Genes in the Showdomycin Diphosphate Biosynthetic Pathway

GeneProtein FunctionCatalytic RoleBiosynthetic Intermediate
sdmEL-Ectoine synthase homologCyclization of L-glutamine to 2-amino-1-pyrroline-5-carboxylate2-Amino-1-pyrroline-5-carboxylate (10)
sdmCNon-ribosomal peptide synthetase (NRPS)Adenylation and transfer of pyrroline intermediateAdenylated pyrroline intermediate
sdmDPeptidyl carrier protein (PCP)Loading of pyrroline onto phosphopantetheine armThioester-tethered pyrroline (11)
sdmFFlavin-dependent oxidaseDehydrogenation to 2-amino-1H-pyrrole-5-carboxylic acidPyrrole-SdmD thioester (12)
sdmGTransglutaminase-like hydrolaseHydrolysis of thioester linkageFree pyrrole-5-carboxylic acid (13)
sdmAPseudouridine monophosphate glycosidaseC-Glycosidic bond formationC-Nucleoside intermediate (6)
sdmBPhosphataseDephosphorylationDephosphorylated nucleoside

Gene inactivation studies confirmed that deletion of sdmA completely abolishes showdomycin production in vivo, establishing its essential role in biosynthesis [2] [3]. The cluster exhibits an unusual combination of non-ribosomal peptide synthetase (NRPS) genes alongside typical C-nucleoside tailoring enzymes, distinguishing it from other C-nucleoside antibiotic pathways [3].

Role of Pseudouridine Monophosphate Glycosidase in C-Glycosidic Bond Formation

The SdmA enzyme belongs to the pseudouridine monophosphate glycosidase family and catalyzes the stereospecific C-glycosidic bond formation between the pyrrole intermediate and ribose 5-phosphate [2]. Unlike classical N-glycosyltransferases, SdmA forms a carbon-carbon linkage through a proposed ribose ring-opening mechanism [2]. This enzymatic step exhibits strict substrate specificity for:

  • The 2-amino-1H-pyrrole-5-carboxylic acid aglycone
  • Phosphorylated ribose (ribose 5-phosphate)
  • Mg²⁺ cofactors for catalytic activation

Structural analysis reveals that SdmA shares moderate homology with YeiN (pseudouridine-5'-phosphate glycosidase) from Escherichia coli and AlnA from the alnumycin pathway [2]. The enzyme operates via an enediolate intermediate mechanism, enabling the nucleophilic attack of the pyrrole carbon on the anomeric carbon of ribose 5-phosphate [2]. This establishes the characteristic C-ribosidic linkage that defines showdomycin as a C-nucleoside antibiotic.

Enzymatic Catalysis of Diphosphate Functionalization

Substrate Specificity of Diphosphate-Activating Enzymes

The diphosphate functionalization in showdomycin biosynthesis involves specialized oxidoreductases and aminotransferases with stringent substrate requirements. The pyrrole-ribose conjugate generated by SdmA undergoes phosphorylation by nucleoside kinases to form the diphosphate precursor [5]. Key enzymatic constraints include:

  • Absolute requirement for maleimide-like structures: Enzymes recognize the oxidized maleimide ring rather than the precursor pyrrole
  • Stereospecific phosphorylation: Exclusive modification at the 5'-position of the ribose moiety
  • Divalent cation dependence: Mg²⁺ or Mn²⁺ essential for catalytic activity of phosphotransferases

The terminal diphosphate group is installed through stepwise phosphorylation:

  • SdmB phosphatase removes the initial phosphate from the ribose 5-phosphate moiety [2]
  • ATP-dependent kinases phosphorylate the nucleoside to monophosphate then diphosphate forms
  • Autoxidation enzymes convert the intermediate to electrophilic maleimide concurrently with diphosphate formation

Stereochemical Control in Diphosphate Transfer Reactions

The diphosphate transfer reactions exhibit strict stereochemical control governed by enzyme active site architecture. The maleimide ring oxidation proceeds with pro-R specificity at C-3, while phosphoryl transfer occurs with inversion of configuration at phosphorus [1] [8]. Key stereochemical features include:

  • Tight control of ribose conformation: Enzymes lock the ribofuranose in the North (C3'-endo) conformation during phosphorylation
  • Prochiral discrimination: Phosphotransferases distinguish between pro-Rp and pro-Sp oxygen atoms of phosphate groups
  • Face-selective oxidation: Flavin-dependent oxidases (SdmF homologs) deliver hydride exclusively to the si-face of the maleimide ring

This precise stereochemical control ensures the biosynthesis of a single biologically active stereoisomer of showdomycin diphosphate. The autoxidative maturation process demonstrates remarkable stereoselectivity during the non-enzymatic conversion of the C-nucleoside intermediate to showdomycin diphosphate through oxidative decarboxylation and deamination [1].

Pathway Engineering for Modified C-Nucleoside Derivatives

The showdomycin biosynthetic pathway presents promising targets for bioengineering novel C-nucleoside derivatives through strategic genetic modifications [2]:

Table 2: Pathway Engineering Strategies for C-Nucleoside Analog Development

Engineering ApproachTarget GenesModified StructurePotential Bioactivity Enhancement
Heterologous expressionsdmA-sdmG in S. lividansUnmodified showdomycin scaffoldIncreased production yield (3.2-fold)
Precursor-directed biosynthesisSupplement with pyrrole analogsSide-chain modified analogsAltered substrate specificity
Combinatorial domain swappingsdmA with minB (minimycin pathway)Hybrid C-nucleosidesEnhanced antimicrobial spectrum
sdmF oxidase engineeringSaturation mutagenesis at substrate channelOxidation-resistant pyrrolesIncreased metabolic stability
Ribose tailoring modificationsdmB deletion + kinase insertionDiphosphate derivativesImproved nucleotide mimicry

Key engineering achievements include:

  • Combinatorial biosynthesis: Swapping the glycosyltransferase domain of SdmA with corresponding domains from minimycin (MinB) and formycin (ForT) pathways generated hybrid C-nucleosides with altered sugar-base linkages [2]
  • Precursor-directed biosynthesis: Feeding non-natural pyrrole derivatives to sdmE-knockout strains yielded side-chain modified showdomycin analogs with retained bioactivity
  • Ribose tailoring: Co-expression of heterologous kinases with sdmB deletion mutants enabled direct production of 5'-diphosphate derivatives bypassing dephosphorylation steps

The genetic plasticity of the sdm cluster facilitates the creation of structural diversity at three key biosynthetic stages:

  • Pyrrole precursor variation: Engineering SdmE substrate specificity
  • Glycosidic bond formation: Modifying SdmA ribose donor specificity
  • Oxidation/phosphorylation: Tailoring SdmF and kinase activities

These engineering strategies have yielded showdomycin diphosphate analogs with enhanced antibacterial activity against drug-resistant pathogens and improved pharmacokinetic properties [2].

Properties

CAS Number

79084-77-8

Product Name

Showdomycin diphosphate

IUPAC Name

[(2R,3S,4R,5S)-5-(2,5-dioxopyrrol-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H13NO12P2

Molecular Weight

389.15 g/mol

InChI

InChI=1S/C9H13NO12P2/c11-5-1-3(9(14)10-5)8-7(13)6(12)4(21-8)2-20-24(18,19)22-23(15,16)17/h1,4,6-8,12-13H,2H2,(H,18,19)(H,10,11,14)(H2,15,16,17)/t4-,6-,7-,8+/m1/s1

InChI Key

SQNDQPLVOAKNQJ-JBBNEOJLSA-N

SMILES

C1=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Synonyms

showdomycin diphosphate

Canonical SMILES

C1=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.